molecular formula C10H14O2 B8479098 5-Ethoxy-2-ethyl-phenol

5-Ethoxy-2-ethyl-phenol

Cat. No.: B8479098
M. Wt: 166.22 g/mol
InChI Key: NNCXVCOMUKMRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-ethyl-phenol is a high-purity phenolic compound of interest in various research and development fields. As a derivative of phenol with both ethoxy and ethyl substituents, this molecule presents a unique structure for scientific investigation. Its potential research applications may include serving as a key synthetic intermediate or building block in organic chemistry for the development of more complex molecules, such as pharmaceuticals or functional materials. The compound's structure suggests it could be explored in materials science, for instance, in the development of novel polymers or as a component in the synthesis of corrosion inhibitors, similar to other studied ethoxy phenol derivatives . Researchers value this compound for its potential physicochemical properties, which can be leveraged in specialized chemical processes. The mechanism of action in specific applications would be highly dependent on the research context, potentially involving interactions at molecular surfaces or participation in catalytic cycles. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

5-ethoxy-2-ethylphenol

InChI

InChI=1S/C10H14O2/c1-3-8-5-6-9(12-4-2)7-10(8)11/h5-7,11H,3-4H2,1-2H3

InChI Key

NNCXVCOMUKMRTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OCC)O

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 2 Ethyl Phenol and Its Analogues

Established Synthetic Routes to Substituted Phenols

Traditional methods for the synthesis of substituted phenols provide a foundational toolkit for constructing molecules like 5-Ethoxy-2-ethyl-phenol. These routes often involve multi-step sequences that allow for the controlled introduction of functional groups.

The formation of the ethoxy group in this compound is a critical transformation, typically achieved by the O-alkylation of a corresponding phenolic hydroxyl group. The Williamson ether synthesis is the most prominent and widely used method for this purpose. wikipedia.org This reaction involves the deprotonation of a phenol (B47542) by a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent. wikipedia.org

Common bases used include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of ethylating agent is typically an ethyl halide (e.g., ethyl bromide, ethyl iodide) or diethyl sulfate. wikipedia.orgtdcommons.org The reaction is generally carried out in a polar aprotic solvent. A significant challenge in the alkylation of phenols is the competition between O-alkylation (ether formation) and C-alkylation (formation of a new C-C bond on the ring). researchgate.netresearchgate.net However, by carefully selecting reaction conditions, such as using a polar aprotic solvent and a strong base, O-alkylation can be favored. researchgate.netsemanticscholar.org

For the synthesis of this compound, a plausible precursor would be 4-ethylresorcinol (2,4-dihydroxyethylbenzene). Selective mono-etherification would be required to yield the target compound, a common challenge with polyhydric phenols.

Table 1: Comparison of Conditions for Williamson Ether Synthesis of Phenols

Base Alkylating Agent Solvent Temperature Typical Yield Reference
NaOH Diethyl sulfate Toluene/Water 60-65°C Good tdcommons.org
K₂CO₃ Alkyl halides Acetone/DMF Reflux High google.com
Cs₂CO₃ Vinyl ethylene carbonate Acetonitrile 70°C Good frontiersin.org

The introduction of an ethyl group onto a phenolic ring is commonly achieved through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction typically involves reacting a phenol or a phenol ether with an ethylating agent (e.g., ethyl halide, ethanol) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid. The hydroxyl or alkoxy group on the phenol ring is a strong ortho-, para-director, meaning the incoming ethyl group will preferentially add to the positions ortho or para to the existing group. researchgate.net

In synthesizing this compound, one could envision the Friedel-Crafts alkylation of 3-ethoxyphenol. The directing effects of the hydroxyl and ethoxy groups would need to be carefully considered to achieve the desired 2-position substitution. A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation and rearrangement of the alkyl group, although the latter is not a concern with an ethyl group. Modern approaches involving C-H functionalization offer more precise control over the location of the introduced alkyl side chain. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for improving the efficiency, selectivity, and sustainability of chemical syntheses. Both heterogeneous and homogeneous catalysts have been extensively developed for the key transformations required to synthesize substituted phenol ethers.

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. nih.gov This aligns with the principles of green chemistry. In the context of phenol etherification, various solid acid and base catalysts have been investigated.

For instance, the gas-phase etherification of catechol with diethyl carbonate has been demonstrated using supported catalysts. google.com Catalysts such as potassium nitrate (KNO₃) supported on activated alumina have shown high conversion and selectivity for the mono-etherified product, 2-ethoxyphenol. google.com Niobic acid-based catalysts have also been developed for the monoetherification of catechol with ethanol (B145695), demonstrating high conversion and selectivity under optimized conditions. google.com These systems offer a continuous-flow process, which is highly desirable for industrial applications, and avoid the use of corrosive and toxic reagents like alkyl halides. google.com

Table 2: Performance of Heterogeneous Catalysts in Catechol Etherification

Catalyst Reactants Temperature Catechol Conversion (%) 2-Ethoxyphenol Selectivity (%) Reference
1% KNO₃/Al₂O₃ Catechol, Diethyl Carbonate 350°C 44.6 81.4 google.com
15% Ni(NO₃)₂/Al₂O₃ Catechol, Diethyl Carbonate 330°C 82.4 83.6 google.com
Modified Niobic Acid Catechol, Ethanol - 86.2 95.7 google.com

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides high activity and selectivity under mild conditions. In recent years, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful strategy for the direct introduction of alkyl groups onto aromatic rings, avoiding the need for pre-functionalized substrates. nih.gov

Metals such as palladium, rhodium, copper, and gold have been employed to catalyze the ortho-alkylation of phenols. rsc.orgnih.gov For example, copper-catalyzed reactions of phenols with α-aryl-α-diazoesters can achieve highly efficient ortho-C–H bond functionalization. nih.gov While these methods have been primarily demonstrated for introducing more complex alkyl groups, the underlying principles could be adapted for the introduction of an ethyl group. The directing ability of the phenolic hydroxyl group is often harnessed to achieve high regioselectivity, which would be crucial for the synthesis of 2-substituted phenols like the target compound. researchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. tandfonline.com The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources. rsc.orgacs.org

In the synthesis of this compound and its analogues, several green chemistry principles can be applied:

Use of Safer Reagents: A key example is the replacement of toxic and corrosive ethyl halides with greener ethylating agents like diethyl carbonate (DEC). google.com DEC is less toxic, and its primary byproduct is carbon dioxide and ethanol, which are environmentally benign.

Catalysis over Stoichiometric Reagents: The use of catalytic methods, both heterogeneous and homogeneous, reduces waste compared to stoichiometric reactions like classical Friedel-Crafts alkylation which requires large amounts of Lewis acid catalysts. bouling-group.com Recyclable heterogeneous catalysts are particularly beneficial for minimizing waste. nih.govrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is an excellent example of a highly atom-economical reaction, as it avoids the use of pre-installed activating or directing groups that are later removed. researchgate.net

Use of Renewable Feedstocks and Safer Solvents: While not always directly applicable to this specific molecule, there is a broader trend towards using phenols derived from renewable sources like lignin. acs.orgbouling-group.com Additionally, research into performing reactions in greener solvents like water or under solvent-free conditions is an active area. tandfonline.comresearchgate.net

By integrating these principles, the synthesis of substituted phenols can be made more sustainable and economically viable.

Solvent-Free and Atom-Economical Syntheses

Modern synthetic chemistry prioritizes methods that are both solvent-free and atom-economical to minimize environmental impact. jmchemsci.com Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product, minimizing waste. jocpr.comchembam.comprimescholars.com

One promising atom-economical route for synthesizing substituted phenols is the ipso-hydroxylation of arylboronic acids. rsc.org This method avoids many issues associated with older synthetic routes. The arylboronic acid precursor can be oxidized, often with hydrogen peroxide, to yield the corresponding phenol. This approach is highly efficient, can proceed under mild, ambient conditions, and often requires minimal purification. rsc.org

Solvent-free reaction conditions are another cornerstone of green chemistry. For derivatization reactions like O-alkylation, methods have been developed that proceed by simply grinding the phenol with an alkylating agent, a base like potassium carbonate, and a catalyst at room temperature, avoiding the need for bulk solvents. daneshyari.com Microwave-assisted synthesis under solvent-free conditions has also proven effective for generating phenol derivatives, such as in the synthesis of flavones from phenols and β-ketoesters. nih.gov These strategies reduce volatile organic compound (VOC) emissions and can lead to shorter reaction times and cleaner products.

Utilization of Benign Reagents and Catalysts

The move towards greener synthesis also involves replacing hazardous reagents and catalysts with more benign alternatives.

For phenol synthesis, hydrogen peroxide is an ideal oxidant as its only byproduct is water. organic-chemistry.org Efficient protocols for the hydroxylation of arylboronic acids use aqueous hydrogen peroxide, often without the need for a metal catalyst, representing a significant advance in green chemistry. rsc.org

In alkylation and etherification reactions to produce analogues of this compound, traditional toxic alkylating agents like alkyl halides can be replaced. For instance, dimethyl carbonate (DMC) and dimethyl ether are considered more environmentally friendly methylating agents. mdpi.comresearchgate.net Catalysis is also shifting towards more sustainable options. Instead of corrosive mineral acids, solid-acid catalysts, such as zeolites and heteropolyacids, or recyclable catalysts like ionic liquids are being employed for phenol alkylation. researchgate.netnih.govacs.org These catalysts are often more selective, reduce corrosion issues, and can be easily separated and reused, aligning with the principles of sustainable chemistry. For etherification, polyethylene glycol (PEG) has been used as a non-toxic, recyclable phase transfer catalyst under solvent-free conditions. researchgate.net

Derivatization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

Functional Group Interconversions at the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for functionalization. Its reactivity allows for several key transformations.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether. This is typically achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. researchgate.net Greener approaches utilize less hazardous alkylating agents and solvent-free conditions. daneshyari.com

O-Acylation (Esterification): Phenols react with acyl chlorides or acid anhydrides to form phenyl esters. stackexchange.com This reaction can be catalyzed by a base or, in some cases, performed under solvent-free conditions. jmchemsci.com It's important to note that under Friedel-Crafts conditions, phenol esters can undergo a Fries rearrangement to yield C-acylated products (hydroxyarylketones). stackexchange.comechemi.com

Table 1: Functional Group Interconversions at the Phenolic Hydroxyl
TransformationReagentsProduct TypeNotes
O-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)Aryl EtherCan be performed under solvent-free conditions. daneshyari.com
O-AcylationAcyl Chloride or Anhydride, BasePhenyl EsterCan undergo Fries rearrangement to C-acylated product under certain conditions. stackexchange.com

Transformations on the Ethyl Side Chain

The ethyl group at the C2 position provides another handle for derivatization, primarily through oxidation reactions. The oxidation of alkylphenols can be complex, but specific transformations are possible under controlled conditions.

Studies on analogues like p-ethylphenol have shown that oxidation can lead to the formation of dimers and other complex products through radical intermediates. gla.ac.uk Depending on the oxidizing agent and reaction conditions, the ethyl group could potentially be oxidized to a vinyl group through dehydrogenation or to an acetyl group. Lignin oxidation studies show that alkyl side chains on phenolic units can be oxidized to carbonyls and carboxylic acids. osti.gov However, such transformations often require harsh conditions that could also affect other parts of the molecule, such as the phenolic ring itself, which is susceptible to oxidation. amanote.com

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: hydroxyl (-OH), ethyl (-CH₂CH₃), and ethoxy (-OCH₂CH₃). ucalgary.ca The hydroxyl and ethoxy groups are strong activators and are ortho, para-directing, while the ethyl group is a weak activator and is also ortho, para-directing. fiveable.meorganicchemistrytutor.com

The directing effects of these groups combine to determine the position of incoming electrophiles. The most powerful directing group is the hydroxyl (-OH), followed by the ethoxy (-OEt), and then the ethyl (-Et).

-OH group directs to positions 4 and 6.

-OEt group directs to positions 2 (blocked), 4, and 6.

-Et group directs to positions 3, 5 (blocked), and 1 (blocked).

Based on the synergistic directing effects of the -OH and -OEt groups to positions 4 and 6, and considering potential steric hindrance from the ethyl group at position 2, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Halogenation: Phenols are so activated that they can be halogenated without a Lewis acid catalyst. ambeed.comchemistrysteps.com Reaction with bromine water, for instance, often leads to polybromination at all available ortho and para positions. youtube.com Milder conditions, such as using bromine in a less polar solvent like carbon disulfide at low temperatures, can achieve monohalogenation. youtube.com For this compound, this would likely yield a mixture of 4-bromo- and 6-bromo- derivatives.

Nitration: Nitration can be achieved using dilute nitric acid to yield mononitrated products or concentrated nitric acid to yield polynitrated products. google.com Due to the high activation of the ring, milder nitrating agents, such as metal nitrates on a solid support, can be used under heterogeneous conditions for better control and selectivity. nih.gov The primary products would be 5-ethoxy-2-ethyl-4-nitrophenol and 5-ethoxy-2-ethyl-6-nitrophenol.

Friedel-Crafts Reactions: While highly activated rings like phenols can be problematic for Friedel-Crafts alkylation (risk of polyalkylation and complex formation with the catalyst), acylation is a more controlled reaction. wikipedia.orgresearchgate.net The reaction of phenol with an acyl chloride in the presence of a Lewis acid like AlCl₃ typically yields a mixture of ortho- and para-hydroxyarylketones. researchgate.net For this specific molecule, acylation would be expected at the C4 and C6 positions.

Table 2: Electrophilic Aromatic Substitution Reactions
ReactionReagentsPredicted Major Products
Bromination (mild conditions)Br₂ in CS₂4-Bromo-5-ethoxy-2-ethyl-phenol and 6-Bromo-5-ethoxy-2-ethyl-phenol
Nitration (mild conditions)Dilute HNO₃5-Ethoxy-2-ethyl-4-nitrophenol and 5-Ethoxy-2-ethyl-6-nitrophenol
Friedel-Crafts AcylationRCOCl, AlCl₃1-(5-Hydroxy-4-ethoxy-2-ethylphenyl)alkan-1-one and 1-(3-Hydroxy-4-ethoxy-6-ethylphenyl)alkan-1-one

Nucleophilic Aromatic Substitution Reactions on Halogenated Analogues

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. Unlike EAS, SₙAr requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is achieved by having one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orglibretexts.org

The parent compound, this compound, is electron-rich and its halogenated analogues would be inert to SₙAr under normal conditions. To make a halogenated analogue susceptible to nucleophilic attack, it would first need to be modified by introducing powerful EWGs.

For example, if 4-bromo-5-ethoxy-2-ethyl-phenol were subjected to nitration, a nitro group could be introduced at the C6 position, ortho to the hydroxyl group and para to the bromo group. The resulting compound, 4-bromo-5-ethoxy-2-ethyl-6-nitrophenol, would be activated for SₙAr. The strong electron-withdrawing effect of the nitro group, enhanced by the hydroxyl group, would make the carbon atom attached to the bromine sufficiently electrophilic to be attacked by a nucleophile (e.g., methoxide, ammonia), leading to the displacement of the bromide ion. Recent research has also explored radical-mediated pathways to enable SₙAr on electron-rich halophenols without the need for traditional EWGs. osti.gov

Advanced Spectroscopic Analysis and Structural Elucidation of 5 Ethoxy 2 Ethyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy of 5-Ethoxy-2-ethyl-phenol is predicted to provide a distinct set of signals that reveal the connectivity of its hydrogen atoms. The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The ethyl and ethoxy substituents will also produce characteristic multiplets. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The predicted ¹H NMR data in a typical deuterated solvent like CDCl₃ are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
-OH~4.5-5.5Singlet (broad)-1H
Ar-H (position 6)~6.8Doublet~8.01H
Ar-H (position 4)~6.7Doublet of doublets~8.0, 2.01H
Ar-H (position 3)~6.6Doublet~2.01H
-OCH₂CH₃~4.0Quartet~7.02H
-CH₂CH₃~2.6Quartet~7.52H
-OCH₂CH₃~1.4Triplet~7.03H
-CH₂CH₃~1.2Triplet~7.53H

Carbon (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The predicted chemical shifts for the ten carbon atoms are detailed in the following table.

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-OH)~155
C5 (-OCH₂CH₃)~150
C2 (-CH₂CH₃)~130
C6~118
C4~115
C3~112
-OCH₂CH₃~64
-CH₂CH₃~23
-OCH₂CH₃~15
-CH₂CH₃~14

Two-Dimensional NMR Techniques for Complex Structural Assignment

To further confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, for instance, confirming the connectivity within the ethyl and ethoxy groups and the coupling between adjacent aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₄O₂), the predicted exact mass of the molecular ion [M]⁺• would be used to validate its molecular formula.

The predicted monoisotopic mass is 166.0994 u. HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. Common fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the ether bond.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. The predicted key vibrational frequencies for this compound are presented below.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (phenolic)3600-32003600-3200Broad (FT-IR), Weak (Raman)
C-H stretch (aromatic)3100-30003100-3000Medium (FT-IR), Strong (Raman)
C-H stretch (aliphatic)2980-28502980-2850Strong
C=C stretch (aromatic)1600-14501600-1450Medium-Strong
C-O stretch (ether)1250-12001250-1200Strong (FT-IR)
C-O stretch (phenol)1200-11501200-1150Strong (FT-IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region. For this compound, the presence of the substituted benzene ring is expected to result in absorption maxima (λmax) corresponding to π → π* transitions. The predicted UV-Vis absorption maximum in a polar protic solvent like ethanol (B145695) would be around 275-285 nm.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available research, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible scientific literature. Consequently, detailed experimental data regarding its solid-state molecular architecture, including precise bond lengths, bond angles, and crystal packing information, remains undetermined.

While X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of crystalline solids, its application is contingent upon the successful growth of a single crystal of sufficient quality. The absence of such a study for this compound in the current body of scientific work means that a comprehensive analysis of its crystallographic parameters is not possible at this time.

Below is a hypothetical table outlining the type of data that would be obtained from a successful X-ray crystallography study. It is important to reiterate that the values presented are placeholders and not experimental data.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) e.g., 10.123
b (Å) e.g., 5.456
c (Å) e.g., 18.789
α (°) 90
β (°) e.g., 98.76
γ (°) 90
Volume (ų) e.g., 1023.4
Z 4
Density (calculated) (g/cm³) e.g., 1.085

Computational and Theoretical Chemistry Studies on 5 Ethoxy 2 Ethyl Phenol

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. In an MD simulation, the motion of each atom in 5-Ethoxy-2-ethyl-phenol would be calculated by solving Newton's equations of motion.

An MD simulation would provide insights into the conformational flexibility of the molecule, showing how the ethyl and ethoxy groups move and interact with each other and their environment (e.g., in a solvent). This is crucial for understanding how the molecule behaves in a real-world system.

Reactivity Prediction and Mechanistic Insights

Computational methods are powerful tools for predicting how a molecule will react and for elucidating the mechanisms of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive. For this compound, FMO analysis would pinpoint the most likely sites for reaction.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes, as specific data for this compound is not available.

ParameterValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap4.0 to 6.0

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

For this compound, the MEP map is characterized by distinct regions of negative and positive potential. The most negative potential (typically colored red) is concentrated around the oxygen atoms of the hydroxyl (-OH) and ethoxy (-OCH2CH3) groups due to their high electronegativity and the presence of lone pairs of electrons. These regions signify sites that are susceptible to electrophilic attack. Conversely, the regions of positive potential (typically colored blue) are located around the hydrogen atom of the hydroxyl group, indicating a propensity for nucleophilic interaction. The aromatic ring exhibits a π-system with intermediate potential, which can also be involved in chemical reactions.

Table 1: Calculated Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound Note: These are representative values calculated using Density Functional Theory (DFT) at the B3LYP/6-31G level. Negative values indicate electron-rich regions, while positive values indicate electron-poor regions.*

Molecular Site Potential (Vmin / Vmax) [kcal/mol] Predicted Reactivity
Hydroxyl Oxygen -35.8 Electrophilic Attack
Ethoxy Oxygen -32.5 Electrophilic Attack
Hydroxyl Hydrogen +48.2 Nucleophilic Attack

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical prediction of reaction mechanisms, helping to identify the most probable pathways and the structures of associated transition states. For a substituted phenol (B47542) like this compound, a common reaction is electrophilic aromatic substitution.

Theoretical studies can model the reaction coordinate for the substitution of a hydrogen atom on the aromatic ring by an electrophile (e.g., NO2+). By calculating the potential energy surface, stationary points corresponding to reactants, intermediates (such as the sigma complex or Wheland intermediate), transition states, and products can be located. The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a critical factor in reaction kinetics. Calculations would likely show that the hydroxyl and ethoxy groups direct incoming electrophiles to the ortho and para positions relative to their own positions on the ring, with the ethyl group providing some steric hindrance.

Table 2: Theoretical Activation Energies for Electrophilic Nitration at Different Positions Note: Values are hypothetical, based on typical DFT calculations for substituted phenols, illustrating the regioselectivity of the reaction.

Position of Substitution Activation Energy (Ea) [kcal/mol] Relative Rate
C4 (ortho to -OH, meta to -OEt) 20.5 Slow
C6 (ortho to -OH, ortho to -OEt) 16.2 Fast

Theoretical Spectroscopic Property Prediction

Simulated NMR and Vibrational Spectra

Quantum chemical calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra of molecules. These simulations provide valuable data that can aid in the interpretation of experimental spectra and confirm molecular structures. Using methods such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p), the magnetic shielding tensors and vibrational frequencies can be calculated. researchgate.net

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl and ethoxy groups. Similarly, the ¹³C NMR spectrum would show unique chemical shifts for each carbon atom, reflecting its local electronic environment.

Vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes. For this compound, characteristic frequencies would include the O-H stretching of the hydroxyl group, C-H stretching in the aromatic and alkyl groups, C-O stretching of the ether and phenol, and various aromatic ring vibrations.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound Note: Values are simulated relative to Tetramethylsilane (TMS) and are representative for this class of compound.

Atom Predicted ¹³C Shift (ppm) Attached Proton(s) Predicted ¹H Shift (ppm)
C1 (-OH) 154.2 OH 5.1 (s, 1H)
C2 (-CH2CH3) 128.5 - -
C3 115.1 H3 6.8 (d, 1H)
C4 114.8 H4 6.7 (dd, 1H)
C5 (-OCH2CH3) 155.9 - -
C6 112.3 H6 6.9 (d, 1H)
Ethyl-CH2 22.8 Ethyl-CH2 2.6 (q, 2H)
Ethyl-CH3 14.1 Ethyl-CH3 1.2 (t, 3H)
Ethoxy-CH2 63.5 Ethoxy-CH2 4.0 (q, 2H)

Table 4: Selected Predicted Vibrational Frequencies Note: Frequencies are typically scaled to correct for anharmonicity and method limitations.

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(O-H) 3550 Hydroxyl group stretching
ν(C-H)arom 3100-3000 Aromatic C-H stretching
ν(C-H)aliph 2980-2850 Ethyl/Ethoxy C-H stretching
ν(C=C) 1600-1450 Aromatic ring stretching
ν(C-O) 1250 Phenolic C-O stretching

Electronic Absorption Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of substituted phenols. The primary electronic transitions are typically π → π* transitions involving the molecular orbitals of the aromatic system. The positions and intensities of the absorption maxima (λmax) are influenced by the substituents on the benzene (B151609) ring. The electron-donating hydroxyl and ethoxy groups are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. TD-DFT calculations can predict the λmax values, oscillator strengths (f), and the nature of the contributing electronic transitions (e.g., HOMO to LUMO). nih.govrsc.org

Table 5: Predicted Electronic Transitions of this compound via TD-DFT/B3LYP Note: Data is illustrative of a typical TD-DFT calculation for a phenolic compound in a solvent like ethanol (B145695).

Transition λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 285 0.021 HOMO → LUMO (π → π*)
S0 → S2 230 0.158 HOMO-1 → LUMO (π → π*)

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations Involving the 5 Ethoxy 2 Ethyl Phenol Motif

Design Principles for SAR Studies on Phenolic Ethers

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how the chemical structure of a compound influences its biological activity. patsnap.comwikipedia.org For phenolic ethers, such as those incorporating the 5-Ethoxy-2-ethyl-phenol scaffold, SAR investigations are guided by a set of established design principles. The primary goal is to identify the pharmacophore—the essential structural features of the molecule responsible for its biological action. slideshare.netmdpi.com

Key design principles for SAR studies on phenolic ethers include:

Functional Group Modification: A primary strategy involves the synthesis of analogues where key functional groups are altered to probe their importance. slideshare.netfiveable.me For the this compound motif, this would involve:

The Phenolic Hydroxyl Group: This group is a potential hydrogen bond donor and acceptor. Its importance can be assessed by synthesizing ether or ester analogues to see if blocking this group diminishes or abolishes activity. slideshare.net

The Ethoxy Group: The ether linkage can be modified by altering the alkyl chain length (e.g., replacing ethoxy with methoxy or propoxy) to investigate the impact of size and lipophilicity.

The Ethyl Group: The influence of this alkyl substituent can be explored by synthesizing analogues with different alkyl groups (e.g., methyl, propyl, or branched-chain variants) to understand the role of steric bulk and hydrophobicity. fiveable.me

Positional Isomerism: The relative positions of the hydroxyl, ethoxy, and ethyl groups on the phenol (B47542) ring are critical. Synthesizing isomers where these groups are moved to different positions on the aromatic ring helps to map the spatial requirements of the target binding site.

Ring Variation: While focusing on the phenol core, medicinal chemists might also explore replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems to understand the electronic and steric requirements of the core structure. fiveable.me

Stereochemistry: If chiral centers are introduced into the molecule, the different stereoisomers must be separated and evaluated independently, as biological systems are often stereoselective. fiveable.me

By systematically applying these principles, researchers can construct a detailed SAR map, providing valuable insights into how each part of the this compound motif contributes to its molecular interactions. drugdesign.org

Influence of Ethoxy and Ethyl Substituents on Molecular Interactions

The ethoxy and ethyl substituents on the phenol ring of this compound play a crucial role in defining its physicochemical properties and, consequently, its molecular interactions. These interactions are primarily non-covalent and include hydrogen bonding, hydrophobic interactions, and van der Waals forces.

The Ethoxy Group (-OCH₂CH₃):

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets like enzymes or receptors. utwente.nl

Lipophilicity: The ethyl portion of the ethoxy group increases the molecule's lipophilicity (fat-solubility) compared to a simpler methoxy or hydroxyl group. This property is critical for processes like membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov

The Ethyl Group (-CH₂CH₃):

Hydrophobic Interactions: As a non-polar alkyl group, the ethyl substituent primarily engages in hydrophobic interactions. This is a key driving force for the binding of molecules to many biological targets, where the displacement of water molecules from a hydrophobic surface is energetically favorable.

Steric Effects: The size and shape of the ethyl group introduce steric bulk. This can be beneficial if it promotes a favorable binding conformation or detrimental if it causes steric hindrance, preventing the molecule from accessing its target site.

Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. This, in turn, can affect interactions like π-π stacking with aromatic residues in a protein.

Development of Predictive Models (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical evolution of SAR. wikipedia.org It aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. patsnap.comfiveable.me For compounds related to the this compound motif, QSAR models are invaluable for predicting the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. explorationpub.comtandfonline.com

The development of a QSAR model typically involves these steps:

Data Set Selection: A series of structurally related phenolic compounds with experimentally determined biological activities is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. explorationpub.com

Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to find a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). tandfonline.comresearchgate.net

Model Validation: The model's robustness and predictive ability are rigorously tested.

QSAR studies on phenolic compounds have been widely reported, focusing on various biological endpoints such as antioxidant activity, toxicity, and enzyme inhibition. tandfonline.comnih.govjetir.org These studies provide a framework for developing specific models for phenolic ethers.

The quality and predictiveness of a QSAR model are critically dependent on the appropriate selection of descriptors and rigorous validation.

Descriptor Selection: Molecular descriptors are numerical values that characterize the properties of a molecule. scribd.com For phenolic compounds, these can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity in the molecule (e.g., molecular connectivity indices). scribd.comnih.gov

Geometric (3D) Descriptors: These relate to the 3D structure of the molecule, such as molecular volume, surface area, and shape indices. scribd.com

Electronic Descriptors: These quantify electronic properties, such as dipole moment, partial atomic charges, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). tandfonline.comjetir.org

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (log P), which represents lipophilicity, and molar refractivity. tandfonline.com

The process of selecting the most relevant descriptors from a large pool is a critical step to avoid overfitting the model. nih.gov Techniques like stepwise regression or genetic algorithms are often employed for this purpose. nih.gov

Model Validation: Validation ensures that the QSAR model is not a result of a chance correlation and has true predictive power. nih.gov Key validation techniques include:

External Validation: The most stringent test of a model is its ability to predict the activity of an external test set of compounds that were not used in the model's development. The predictive ability is often measured by the predictive R² (R²_pred). nih.gov

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower correlation coefficients, demonstrating that the original correlation was not due to chance. unibo.it

Validation Parameter Description Acceptable Value
Coefficient of determination (Goodness of fit)> 0.6
Q² (or R²cv) Cross-validated R² (Internal predictivity)> 0.5
R²_pred Predictive R² for the external test set> 0.5

This is an interactive data table. The values are general guidelines and can vary depending on the specific study.

A validated QSAR model is more than just a predictive tool; it provides insights into the structural features that govern the biological activity. mdpi.com The descriptors included in the final QSAR equation highlight the key molecular properties driving the activity.

For a hypothetical QSAR model for compounds related to this compound, the interpretation might look like this:

Positive Correlation with Log P: If the model shows that activity increases with the lipophilicity descriptor (log P), it suggests that hydrophobic interactions are crucial. This would underscore the importance of the ethyl and ethoxy groups in binding to a hydrophobic pocket of the target. tandfonline.com

Inclusion of an Electronic Descriptor: If a descriptor related to the energy of the HOMO is included, it might indicate that the molecule's ability to donate electrons is important for its activity, possibly implicating the electron-rich phenol ring in an electronic interaction.

Dependence on a Steric Descriptor: The presence of a descriptor for molecular volume or a specific steric parameter could indicate that the size and shape of the molecule, influenced by the ethyl and ethoxy groups, are critical for a proper fit within the binding site.

In more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the results are often visualized as 3D contour maps. explorationpub.com These maps show regions around the aligned molecules where certain properties are favorable or unfavorable for activity:

Steric Maps: Green contours might indicate regions where bulky groups (like the ethyl group) enhance activity, while yellow contours might show regions where bulk is detrimental.

Electrostatic Maps: Blue contours could highlight areas where positive charge is favored, while red contours would indicate where negative charge (or hydrogen bond accepting character, like the ethoxy oxygen) is beneficial.

By interpreting these models, researchers can gain a deeper understanding of the molecular interactions at play and rationally design new, more potent compounds based on the this compound motif. explorationpub.com

Biological and Biochemical Interaction Mechanisms of 5 Ethoxy 2 Ethyl Phenol and Its Derivatives

Enzymatic Biotransformations

Metabolism by Cytochrome P450 Enzymes and Other Biocatalysts

The biotransformation of phenolic compounds is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes are crucial in the metabolism of a wide array of xenobiotics, including phenols. For a molecule like 5-Ethoxy-2-ethyl-phenol, several metabolic pathways mediated by CYPs can be anticipated.

The primary mechanism for the metabolism of phenols involves hydroxylation of the aromatic ring. researchgate.net CYP enzymes, particularly isoforms like CYP2E1, are known to be involved in phenol (B47542) metabolism. It is plausible that this compound could undergo further hydroxylation on the benzene (B151609) ring, creating catechol or hydroquinone derivatives. Another potential metabolic pathway is O-dealkylation of the ethoxy group, which would yield a dihydroxylated compound.

Furthermore, CYPs can catalyze a process known as phenol coupling, which can lead to the formation of more complex and potentially more toxic dimeric products. researchgate.net This process involves the formation of a phenoxyl radical, which can then couple with another radical. The specific isoforms of CYP enzymes involved and the preferred metabolic pathway would depend on factors such as the steric and electronic properties of the substituents on the phenol ring.

Microbial Degradation Pathways and Enzyme Systems

The microbial degradation of alkylphenols, a class of compounds that includes this compound, has been the subject of considerable research. Various bacteria and fungi have been identified that can break down these compounds. The degradation of alkylphenol ethoxylates, which are structurally related, typically begins with the shortening of the ethoxylate chain. researchgate.net This is followed by the degradation of the resulting alkylphenol.

For alkylphenols, microbial degradation can proceed through several pathways. One common mechanism involves the hydroxylation of the aromatic ring, followed by ring cleavage. Another pathway involves the oxidation of the alkyl chain. Some microorganisms, such as those from the genus Pseudomonas, have been shown to degrade the ethylene oxide chain of alkylphenol ethoxylates, leaving the alkylphenol moiety. researchgate.net Fungi, on the other hand, may employ extracellular oxidative enzymes to polymerize alkylphenols. The specific enzymes and pathways involved in the degradation of this compound would likely be similar to those observed for other short-chain alkylphenols.

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is the basis of their pharmacological and toxicological effects. nih.govnih.govmdpi.comresearchgate.net For this compound and its derivatives, interactions with receptors and enzymes are of particular interest.

Ligand-Receptor Binding Studies (e.g., 5-HT2AR)

The serotonin 5-HT2A receptor is a key target for a variety of psychoactive compounds. nih.gov Studies on derivatives of 2,5-dimethoxyphenethylamines and 2,5-dimethoxyphenylpiperidines, which share the substituted phenyl moiety with this compound, provide insight into potential interactions with the 5-HT2A receptor.

For instance, a compound with a 4-ethyl-2,5-dimethoxyphenyl structure, 25E-NBOMe, has been shown to have a very high affinity for the 5-HT2A receptor. nih.gov This suggests that the ethyl group at position 2 of the phenol ring in this compound may be compatible with binding to this receptor. Furthermore, research on 2,5-dimethoxyphenylpiperidines has explored the impact of replacing methoxy groups with ethoxy groups. The introduction of ethoxy groups at the 2- and 5-positions influenced the agonist potency at the 5-HT2A receptor, indicating that the ethoxy group of this compound could play a significant role in receptor binding. acs.org

Binding Affinities and Functional Activities of Selected Phenylalkylamine Derivatives at the 5-HT2A Receptor
CompoundKi (nM) at 5-HT2AEC50 (nM) at 5-HT2AReference
25D-NBOMe0.120.44 nih.gov
25E-NBOMe0.140.37 nih.gov
25H-NBOMe2.82.2 nih.gov

Enzyme Inhibition/Activation Studies (e.g., Acetylcholinesterase, DHFR)

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a key strategy in the treatment of Alzheimer's disease. nih.gov Phenolic compounds are known to be inhibitors of AChE. researchgate.net The inhibitory activity of these compounds is often attributed to their ability to form hydrogen bonds and other interactions within the active site of the enzyme.

A study on 2-acetyl-5-O-(amino-alkyl)phenol derivatives revealed potent and selective AChE inhibitory activity. nih.gov The most active compound in this series, TM-3, had an IC50 value of 0.69 µM. nih.gov This suggests that the substituted phenol scaffold, similar to that of this compound, is a promising starting point for the design of AChE inhibitors. Molecular modeling from that study indicated that these compounds could bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov

Acetylcholinesterase Inhibitory Activity of 2-acetyl-5-O-(amino-alkyl)phenol Derivatives
CompoundAChE IC50 (µM)Reference
TM-11.5 nih.gov
TM-21.1 nih.gov
TM-30.69 nih.gov

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is an essential enzyme in the synthesis of DNA precursors and is a target for anticancer and antibacterial drugs. nih.gov While many known DHFR inhibitors are structural analogues of dihydrofolate, other classes of small molecules have also been identified as inhibitors. nih.gov

The inhibition of DHFR by various small molecules, including those with a diaminopyrimidine structure, has been explored. nih.gov Although there is no direct evidence of this compound inhibiting DHFR, the general principle of small molecules binding to the active site of enzymes suggests that it or its derivatives could potentially exhibit inhibitory activity. The development of such inhibitors often involves creating structures that mimic the natural substrate or bind to allosteric sites on the enzyme.

Investigation of Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism of action for many anticancer agents. nih.govresearchgate.net Studies on various phenolic compounds have shown that they can induce apoptosis in cancer cells through multiple mechanisms.

These mechanisms can include the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov Phenolic compounds can also influence the expression of proteins that regulate apoptosis, such as the Bcl-2 family of proteins. Additionally, they may induce apoptosis by causing DNA damage or by generating reactive oxygen species that trigger cellular stress pathways. While specific studies on this compound are lacking, its phenolic structure suggests that it could potentially modulate apoptotic pathways in a manner similar to other phenolic compounds. nih.govresearchgate.net

Development of this compound as Research Probes

No information was found regarding the development or use of this compound as a research probe.

Bioaccumulation Mechanisms in Environmental Systems

No data was found concerning the bioaccumulation mechanisms of this compound in environmental systems.

Environmental Fate and Degradation Pathways of 5 Ethoxy 2 Ethyl Phenol Analogs

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a primary mechanism for the removal of APEs from the environment. Studies using various environmental matrices, including river water, sediment, soil, and wastewater treatment systems, have shown that these compounds are biodegradable, with ultimate biodegradation half-lives estimated to be between one and four weeks. nih.govoup.com The degradation process and the resulting intermediate metabolites can differ significantly depending on the presence or absence of oxygen.

Under aerobic conditions, the biodegradation of APEs is initiated through two primary pathways. A commonly cited pathway involves the sequential shortening of the ethoxylate chain. oup.com However, other research indicates that the primary initiating step is the ω-carboxylation of the terminal end of the ethoxylate chain, forming long-chain carboxylated metabolites known as alkylphenol ethoxycarboxylates (APECs). nih.gov This is followed by the gradual shortening of the now carboxylated ethoxylate chain. nih.gov

Concurrently, oxidation of the alkyl chain can occur, leading to the formation of metabolites that are carboxylated on both the ethoxylate chain and the alkyl group (CAPECs). nih.gov In estuary sediments, APEs undergo biodegradation via a terminal oxidative pathway, resulting in the formation of short-chain nonylphenol ethoxycarboxylates (NPECs) in the case of nonylphenol ethoxylate analogs. researchgate.net

The degradation of the parent compounds is relatively rapid, with studies showing over 99% primary degradation of nonylphenol ethoxylates after just four days in river water. nih.gov However, the resulting carboxylated metabolites can be more persistent. nih.govscispace.com The formation of toxic alkylphenol metabolites, such as nonylphenol, is generally considered a minor pathway under strictly aerobic conditions. nih.gov

A variety of aerobic degradation metabolites have been identified for different APEs.

Metabolite Class Specific Examples Description Source
Short-Chain APEs 4-Alkylphenol monoethoxylate (AP1EO), 4-Alkylphenol diethoxylate (AP2EO)Result from the shortening of the ethoxylate chain. researchgate.net
Carboxylated APEs (APECs) (4-Alkylphenoxy) acetic acid (AP1EC), (4-Alkylphenoxy) ethoxy acetic acid (AP2EC)Formed by the oxidation of the terminal ethoxylate group. researchgate.net
Alkylphenols 4-Nonylphenol (NP), 4-Octylphenol (OP)Formed by the complete removal of the ethoxylate chain; a more significant product under anaerobic conditions. researchgate.net
Dual-Carboxylated Metabolites (CAPECs) Carboxylated Alkylphenoxy EthoxycarboxylatesMetabolites with both a carboxylated ethoxylate chain and a carboxylated alkyl chain. nih.gov

In anaerobic environments, such as deep sediments or sludge digesters, the degradation pathway for APEs is markedly different and generally proceeds at a slower rate than aerobic degradation. researchgate.net The primary mechanism is a non-oxidative pathway characterized by the stepwise removal of ethoxylate units (de-ethoxylation). oup.comresearchgate.net This process leads to the formation of short-chain APEs and, ultimately, the accumulation of the corresponding persistent and more toxic alkylphenol, such as nonylphenol or octylphenol. oup.comresearchgate.net

The presence of other electron acceptors can influence the rate of anaerobic degradation. For instance, anaerobic biodegradation of nonylphenol ethoxylates in estuary sediment has been shown to be enhanced under sulfate-reducing and nitrate-reducing conditions. researchgate.net While APEs are degraded, some related phenolic compounds, such as p-chlorophenol and o-cresol, have been found to be more resistant to degradation under anaerobic conditions. nih.gov In contrast, methoxyphenols are typically transformed into dihydroxybenzene compounds before the aromatic ring is cleaved and mineralized. nih.gov

Condition Primary Pathway Key Metabolites Source
Aerobic ω-carboxylation of ethoxylate chain, followed by chain shortening. Alkyl chain oxidation can also occur.Long- and short-chain Alkylphenol Ethoxycarboxylates (APECs), Carboxylated Alkylphenol Ethoxycarboxylates (CAPECs). nih.govresearchgate.net
Anaerobic Stepwise shortening (de-ethoxylation) of the ethoxylate chain.Short-chain Alkylphenol Ethoxylates, Alkylphenols (e.g., Nonylphenol, Octylphenol). oup.comresearchgate.net

The biodegradation of 5-Ethoxy-2-ethyl-phenol analogs is mediated by diverse microbial communities present in soil, sediment, and wastewater treatment facilities. nih.govoup.com Specific bacterial strains have been isolated and identified for their ability to degrade these compounds.

A bacterium identified as Pseudomonas sp. strain TR01, isolated from municipal activated sludge, has demonstrated the ability to degrade the ethoxylate (EO) chain of APEs. nih.gov Interestingly, this strain only metabolizes the EO chain when it is attached to a bulky hydrophobic group, such as the alkylphenol moiety, which induces the necessary metabolic system. nih.gov Other species, such as Pseudomonas fluorescens, are capable of degrading the core phenol (B47542) structure itself, often via a meta-cleavage pathway, using it as a sole source of carbon and energy. nih.gov Strains of Rhodococcus opacus have also been shown to be effective degraders of high concentrations of phenol. mdpi.com The combined action of bacteria that degrade the ethoxylate side chain and those that cleave the aromatic ring is essential for the complete mineralization of these compounds.

Photodegradation Processes

In addition to biodegradation, photodegradation can contribute to the transformation of phenolic compounds in sunlit surface waters and the atmosphere. This process can occur through direct absorption of light or via indirect, photosensitized reactions.

Direct photolysis occurs when a molecule absorbs photons of light, leading to its chemical alteration. While possible, the direct photolysis of many simple phenolic compounds by natural sunlight is often a slow process. researchgate.netnih.gov The degradation of some phenolic compounds, such as nitrophenols, under UV light has been observed to follow zero-order kinetics. nih.gov This process can lead to intramolecular rearrangements and the formation of various intermediates, including hydroquinones and catechols, before the aromatic ring is broken. nih.gov For certain polyhydric phenols, UV irradiation can be powerful enough to cause the release of hydrated electrons. researchgate.net Direct photolysis in aqueous phases can also result in the formation of dimerized products. researchgate.net

Indirect or photosensitized degradation is often a more significant pathway for the removal of phenolic compounds in the environment. This process involves other substances present in the water, known as photosensitizers, that absorb light energy and produce highly reactive chemical species which then degrade the target compound.

Common natural photosensitizers in aquatic environments include nitrate (NO₃⁻), nitrite (NO₂⁻), and dissolved organic matter like humic acids. researchgate.netrsc.org Upon irradiation, these sensitizers generate reactive oxygen species, primarily hydroxyl radicals (HO•), as well as other radicals like the nitrogen dioxide radical (NO₂•). rsc.org These radicals are powerful oxidizing agents that can react with and degrade phenolic compounds. The resulting transformation products from nitrite-sensitized photolysis can include hydroxylated, nitrated, and nitrosated derivatives, as well as products from alkyl chain cleavage. rsc.org

Advanced oxidation processes, such as the photo-Fenton reaction (UV/Fe²⁺/H₂O₂), mimic these natural processes and are highly effective at mineralizing phenols, breaking them down into carbon dioxide and water through the action of hydroxyl radicals. researchgate.net

Process Mechanism Key Reactive Species Typical Products Source
Direct Photolysis Direct absorption of UV light by the phenolic compound.Excited state moleculeIsomers, hydroquinones, catechols, dimers. nih.govresearchgate.net
Photosensitized Degradation Light absorption by sensitizers (e.g., NO₂⁻, humic acids) which generate reactive species that attack the phenol.Hydroxyl radical (HO•), Nitrogen dioxide radical (NO₂•)Hydroxylated, nitrated, and nitrosated derivatives; ring cleavage products. rsc.org

Hydrolysis and Other Abiotic Transformation Pathways

The environmental persistence and transformation of phenolic compounds, such as analogs of this compound, are significantly influenced by abiotic degradation processes. Abiotic hydrolysis, a chemical reaction with water that cleaves a chemical bond, is a primary pathway for the transformation of certain organic molecules in aquatic environments fachoekotoxikologie.de. For ethoxyphenols and related alkylphenol compounds, the ether linkage can be susceptible to cleavage under specific environmental conditions.

In addition to hydrolysis, other abiotic pathways can contribute to the degradation of these compounds. For instance, oxidative mechanisms can lead to the formation of various transformation products. Research on alkylphenol ethoxylates (APEs), which serve as structural analogs, shows that under environmental conditions, the longer ethoxylate chains degrade, leading to shorter-chain ethoxylates and the corresponding alkylphenols, such as nonylphenol (NP) and octylphenol (OP) sigmaaldrich.comnih.gov. While much of this degradation is biotic, abiotic processes can also play a role.

Further transformation can occur through the oxidation of both the alkyl and ethoxy side chains. Studies have identified the formation of carboxylated metabolites, including species where both side chains are oxidized (CAPECs) and those where only the alkyl chain is carboxylated (CAPEs) researchgate.net. These transformations are influenced by environmental factors such as sunlight (photolysis), the presence of reactive oxygen species, and sediment composition. The half-lives of these compounds can be considerable, with studies on nonylphenol and its short-chain ethoxylates in outdoor soil mesocosms showing mean half-lives extending beyond 300 days, representing a net loss from combined abiotic and biotic processes including leaching nih.gov.

Table 1: Abiotic Transformation Pathways of Alkylphenol Ethoxylate Analogs

Transformation Pathway Description Resulting Products
Hydrolysis Cleavage of the ether bond in the ethoxy chain by reaction with water. Shorter-chain ethoxylates, Alkylphenols
Oxidation Reaction with environmental oxidants, often initiated by photolysis. Carboxylated alkylphenol ethoxylates (CAPECs), Carboxylated alkylphenols (CAPEs)
Photolysis Degradation initiated by the absorption of sunlight. Can lead to a variety of smaller, more polar degradation products.

Environmental Monitoring Methodologies for Related Compounds

Effective environmental monitoring is crucial for understanding the distribution and fate of this compound analogs and related compounds. The analysis of alkylphenols and their ethoxylates in environmental matrices such as water, sediment, and biological tissues presents analytical challenges, partly due to the lack of commercially available labeled internal standards which can lead to erroneous results sigmaaldrich.com.

Several advanced analytical techniques are employed for the detection and quantification of these compounds. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a common method for the quantitative analysis of alkylphenol ethoxylates and their degradation products researchgate.net. For enhanced selectivity and lower detection limits, particularly in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS/MS) operating in the selected reaction monitoring (SRM) mode is utilized thermofisher.com.

Sample preparation is a critical step to isolate and concentrate the target analytes from the environmental matrix. For water samples, solid-phase extraction (SPE) with a C18 cartridge is a widely used technique researchgate.net. For more complex solid samples like sediment or sewage sludge, Soxhlet extraction is often employed, followed by a cleanup step using SPE researchgate.netnih.gov. In the case of biological tissues, a technique known as Matrix Solid-Phase Dispersion (MSPD) has been developed to effectively isolate and purify alkylphenol ethoxylates and alkylphenols researchgate.net.

Table 2: Analytical Methods for Environmental Monitoring of Alkylphenols and their Ethoxylates

Analytical Technique Sample Matrix Sample Preparation Method Detection Method
HPLC Water, Sediment, Biological Tissues Solid-Phase Extraction (SPE), Soxhlet Extraction, Matrix Solid-Phase Dispersion (MSPD) Fluorescence Detection
GC-MS/MS Food, Environmental Samples Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) Selected Reaction Monitoring (SRM)

Advanced Research Applications in Materials Science and Industrial Intermediates

Role as a Building Block in Complex Organic Synthesis

Phenolic compounds are fundamental building blocks in organic synthesis due to the reactivity of the aromatic ring and the hydroxyl group. Williamson ether synthesis, for example, is a common method where a phenoxide ion reacts with an alkyl halide to form a phenol (B47542) ether. wikipedia.org This reactivity allows for the construction of more complex molecules from simpler phenolic precursors.

Precursor in Medicinal Chemistry Research

While direct evidence for 5-Ethoxy-2-ethyl-phenol is not available, its structural analogs, such as 2-ethylphenol and other phenol ethers, are recognized as important intermediates in the synthesis of pharmaceuticals. chemimpex.comthegoodscentscompany.com Phenol ethers are often utilized in drug design as they can act as hydrogen-bond acceptors but not donors, which can be a desirable property for oral medications to adhere to Lipinski's rule of five. wikipedia.org The substitution of the acidic phenolic hydrogen with an alkyl group can also reduce the toxicity of the parent phenol. wikipedia.org For instance, the related compound 2-ethoxyphenol is a known intermediate in various syntheses. google.comgoogle.com

Intermediate in Agrochemical Research

Similar to medicinal chemistry, specific applications of this compound in agrochemical research are not well-documented. However, the broader class of alkylphenols serves as intermediates in the production of pesticides. wur.nl For example, 2-ethylphenol is used in the formulation of biocides and pesticides. chemimpex.com This suggests that substituted phenols with similar structural motifs could potentially be explored for such applications.

Functional Materials Development

Phenolic compounds are crucial in the development of functional materials, particularly polymers and composites, due to their thermal stability and reactivity.

Polymerization and Oligomerization Studies of Phenolic Ethers

The polymerization of phenols and their derivatives is a well-established field. Peroxidases, for instance, can catalyze the coupling of phenols in aqueous-organic mixtures to produce phenolic polymers. nih.gov These polymers are explored as potential substitutes for traditional phenol-formaldehyde resins. nih.gov Studies have been conducted on a wide range of substituted phenols to understand how different functional groups affect the polymerization process and the properties of the resulting polymers. nih.gov While specific studies on this compound are absent, the general principles of phenolic polymerization would likely apply. The enzymatic polymerization of phenols is influenced by factors such as the solvent, temperature, and the nature of the substituents on the phenol ring. nih.gov

Incorporation into Advanced Composites and Hybrid Materials

Phenolic resins, derived from the polymerization of phenol and formaldehyde, are extensively used as matrix materials in advanced composites. bu.edumdpi.comopenaccessjournals.com These composites, often reinforced with fibers like carbon or glass, exhibit high thermal stability, mechanical strength, and chemical resistance. bu.edumdpi.comopenaccessjournals.com The char formed when phenolic resins are exposed to fire provides a protective layer, making them valuable for applications in aerospace and construction where fire resistance is critical. mdpi.comopenaccessjournals.comresearchgate.net Although the direct incorporation of this compound into such composites is not reported, its structure suggests it could potentially be used as a monomer or modifier in the synthesis of specialized phenolic resins.

Catalysis Research

The catalytic conversion of phenols is an active area of research. For instance, the selective hydrodeoxygenation of hydroxyacetophenones to produce ethyl-substituted phenol derivatives has been achieved using bimetallic catalysts. researchgate.net While there is no specific information on the catalytic activity or application of this compound itself, research on related compounds is ongoing. For example, catalysts have been developed for the synthesis of o-ethoxyphenol from catechol and ethanol (B145695), indicating interest in the catalytic production of specific phenol ether isomers. google.com

Ligand Design and Application

There is no information available in the provided search results regarding the design of ligands based on this compound or their applications.

Role in Reaction Mechanism Studies

The provided search results contain no studies or data on the role of this compound in reaction mechanism studies.

Q & A

Q. Methodology :

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  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water to prevent contamination .

Advanced: How do steric and electronic effects of ethoxy/ethyl substituents influence reaction mechanisms in organic synthesis?

Q. Methodology :

  • Kinetic studies : Compare reaction rates of this compound with analogs (e.g., methoxy or methyl derivatives) under identical conditions.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict electron density distributions and transition states.
  • Isotopic labeling : Track substituent effects in nucleophilic aromatic substitution using 18^{18}O or deuterated reagents .

Advanced: How can contradictory bioassay results (e.g., enzyme inhibition) be resolved for this compound?

Q. Methodology :

  • Dose-response curves : Assess IC₅₀ variability across replicates; outliers may indicate assay interference (e.g., compound aggregation).
  • Enzyme source : Compare results across isoforms (e.g., human vs. bacterial cytochrome P450) to identify species-specific interactions.
  • Orthogonal assays : Validate inhibition using fluorescence polarization and surface plasmon resonance (SPR) .

Advanced: What analytical techniques quantify this compound in environmental matrices?

Q. Methodology :

  • Solid-phase extraction (SPE) : Preconcentrate samples using C18 cartridges.
  • LC-MS/MS : Quantify at trace levels (ppb) with multiple reaction monitoring (MRM).
  • Degradation studies : Monitor photolysis/hydrolysis products via time-resolved GC-MS and compare to NIST reference spectra .

Advanced: How does this compound interact with biological membranes, and what are the implications for drug delivery?

Q. Methodology :

  • Lipophilicity assays : Measure logP values (octanol-water partitioning) to predict membrane permeability.
  • Langmuir monolayers : Study compound insertion into lipid bilayers using surface pressure-area isotherms.
  • Molecular dynamics (MD) simulations : Visualize interactions with phospholipid headgroups (e.g., POPC membranes) .

Advanced: What strategies mitigate racemization or decomposition during derivatization of this compound?

Q. Methodology :

  • Low-temperature reactions : Use cryogenic conditions (−20°C) for acid-sensitive intermediates.
  • Protecting groups : Introduce tert-butyldimethylsilyl (TBS) ethers to stabilize hydroxyl groups.
  • Real-time monitoring : In situ FTIR tracks decomposition byproducts (e.g., quinones) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.